molecular formula C8H8F2N2O B2862396 2-(2,3-Difluorophenyl)-N'-hydroxyethanimidamide CAS No. 1158111-66-0

2-(2,3-Difluorophenyl)-N'-hydroxyethanimidamide

Cat. No. B2862396
CAS RN: 1158111-66-0
M. Wt: 186.162
InChI Key: RJERWWRYTCKRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Difluorophenyl)-N'-hydroxyethanimidamide, commonly known as DFE-1, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. DFE-1 has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth and induce apoptosis in cancer cells. In

Mechanism of Action

DFE-1 is a small molecule inhibitor that targets the enzyme N-myristoyltransferase (NMT). NMT is involved in the attachment of a myristoyl group to certain proteins, which is important for their function and localization within the cell. By inhibiting NMT, DFE-1 disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFE-1 has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. In addition to its anti-cancer effects, DFE-1 has also been shown to have anti-inflammatory properties and may have potential for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DFE-1 is a relatively small molecule that can be easily synthesized in the lab, making it a convenient tool for researchers studying cancer and other diseases. However, DFE-1 has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the use of DFE-1 in cancer research. One area of interest is the development of combination therapies that include DFE-1 along with other cancer treatments, such as chemotherapy or radiation therapy. Another potential direction is the exploration of DFE-1's anti-inflammatory properties for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DFE-1 and its potential for clinical use in cancer treatment.
In conclusion, DFE-1 is a promising small molecule inhibitor that has shown potential for the treatment of cancer and other diseases. Its ability to inhibit NMT and induce apoptosis in cancer cells makes it an attractive candidate for further research and development. With continued studies and exploration of its potential applications, DFE-1 may one day become an important tool in the fight against cancer and other diseases.

Synthesis Methods

DFE-1 can be synthesized through a multistep process starting from 2,3-difluoroaniline. The first step involves the reaction of 2,3-difluoroaniline with ethyl chloroformate to form the corresponding ethyl carbamate. The ethyl carbamate is then reacted with hydroxylamine hydrochloride to yield the desired DFE-1 product.

Scientific Research Applications

DFE-1 has been studied extensively for its potential use in cancer treatment. Preclinical studies have shown that DFE-1 inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer. DFE-1 has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.

properties

IUPAC Name

2-(2,3-difluorophenyl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c9-6-3-1-2-5(8(6)10)4-7(11)12-13/h1-3,13H,4H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJERWWRYTCKRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.